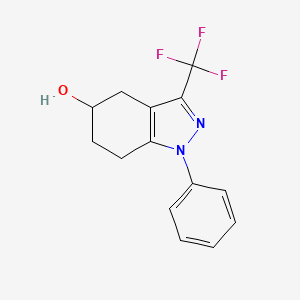
4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and studying biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole include other indazole derivatives such as:
- 1-Phenyl-3-trifluoromethyl-1H-indazole
- 5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole
- 4,5,6,7-Tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole
These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C14H13F3N2O |
|---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-5-ol |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)13-11-8-10(20)6-7-12(11)19(18-13)9-4-2-1-3-5-9/h1-5,10,20H,6-8H2 |
InChI Key |
VHYDRXSHVMBRID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C(=NN2C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12452475.png)
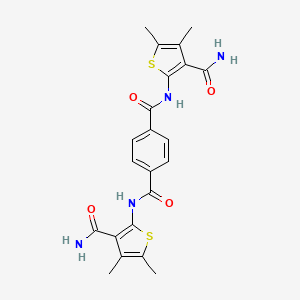
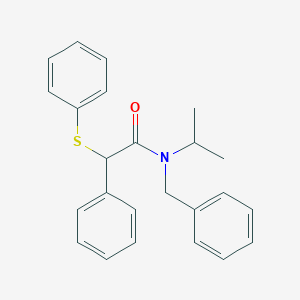
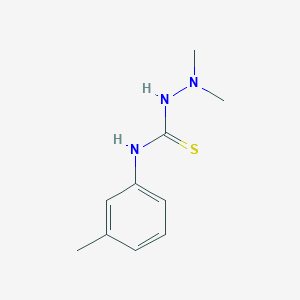
![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12452505.png)
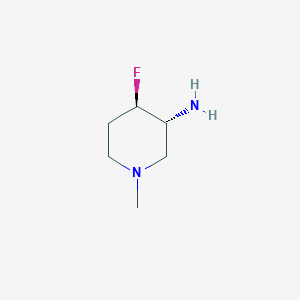
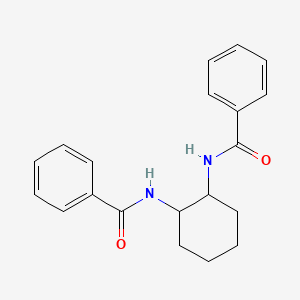
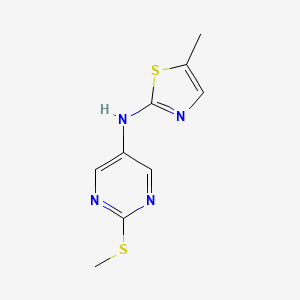
![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)
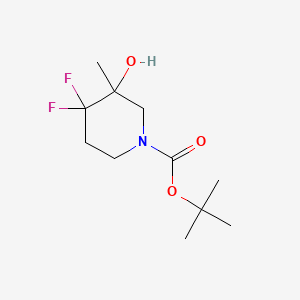

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12452562.png)
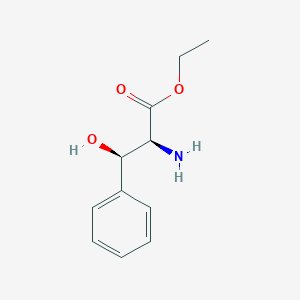
![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12452577.png)
